molecular formula C7H7BrO2 B3034137 4-Bromo-2-methylbenzene-1,3-diol CAS No. 139553-46-1

4-Bromo-2-methylbenzene-1,3-diol

Cat. No.: B3034137
CAS No.: 139553-46-1
M. Wt: 203.03 g/mol
InChI Key: ZDFHPMDMEQBVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methylbenzene-1,3-diol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • The synthesis of di-p-tolylsulfane from 4-bromo-1-methylbenzene (BMB) using multi-site phase-transfer catalysts (MPTC) and ultrasonic irradiation demonstrates enhanced reaction rates and efficiency (Abimannan, Selvaraj, & Rajendran, 2015).
  • Research on the liquid-phase oxidation of methylbenzenes, including derivatives of 4-bromo-2-methylbenzene-1,3-diol, catalyzed by cobalt(II) and copper(II) acetates in acetic acid, has contributed to the efficient production of benzyl acetates and benzaldehydes (Okada & Kamiya, 1981).

Molecular Studies and Spectroscopy

  • Studies on halogen-substituted methylbenzenes, including 1-bromo-2-methylbenzene, have provided insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies, contributing to the understanding of their thermochemical properties (Verevkin et al., 2015).
  • Investigations into the structures, molecular orbitals, and UV-vis spectra of dibromobenzenes, related to this compound, have advanced knowledge in the field of spectroscopy and molecular structure analysis (Wang, Hsu, Huang, & Lo, 2013).

Materials Science and Chemistry

  • The study of the atomic reaction of dibromobenzene derivatives on silicon surfaces has implications for materials science and surface chemistry, particularly in the context of semiconductor technology (Dobrin, Harikumar, & Polanyi, 2004).
  • Research into the crystal structure of compounds related to this compound, like 2-(3-bromophenyl)-1,3-dithiane, contributes to the broader understanding of molecular and crystallography in organic chemistry (Zukerman-Schpector et al., 2015).

Temperature-Dependent Properties

  • The study of temperature-dependent structural properties and phase transition behavior of dibromo-tetramethylbenzene derivatives has implications in understanding the phase transitions and dynamic properties of organic compounds in the solid state (Zhou et al., 2019).

Properties

IUPAC Name

4-bromo-2-methylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-6(9)3-2-5(8)7(4)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDFHPMDMEQBVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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